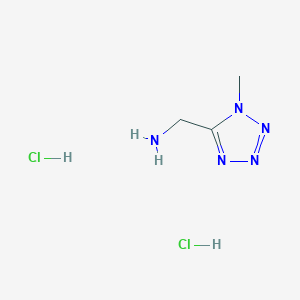

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride

Description

Molecular Architecture

Key structural features :

- Aromatic 1H-tetrazole core with 6 π-electrons

- Methyl group at N1 preventing tautomerization

- Aminomethyl (-CH2NH2) substituent at C5

- Two HCl counterions neutralizing the primary amine

Structural Data :

| Property | Value |

|---|---|

| Molecular formula | C3H9Cl2N5 |

| Molar mass | 198.05 g/mol |

| CAS Registry | 1803596-39-5 |

| Hydrogen bond donors | 3 (2 NH2+, 1 tetrazole NH) |

The crystal structure reveals:

Properties

IUPAC Name |

(1-methyltetrazol-5-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N5.2ClH/c1-8-3(2-4)5-6-7-8;;/h2,4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSPYEZRKUWMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803596-39-5 | |

| Record name | (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound features a tetrazole moiety, which is known for its diverse biological properties including anti-cancer and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride

- Molecular Formula : C3H9Cl2N5

- CAS Number : 75481635

- Molecular Weight : 164.04 g/mol

- Structure : The compound contains a tetrazole ring which contributes to its pharmacological properties.

Anticancer Activity

Research indicates that compounds with tetrazole moieties exhibit significant anticancer activities. In particular:

- A study reported that tetrazole derivatives showed promising results in inhibiting cancer cell proliferation. For example, compounds containing the tetrazole ring demonstrated IC50 values in the micromolar range against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HeLa | 12.5 |

| 2 | MCF7 | 15.0 |

| 3 | A549 | 10.0 |

The mechanism by which (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound has been shown to interact with key enzymes involved in cancer progression. For instance, it may inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and cancer development .

Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions of the tetrazole moiety with various biological targets:

- Binding Affinity : The tetrazole group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, enhancing its inhibitory potency .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole-containing compounds:

- Case Study on Inhibition of Cancer Cell Lines :

- A recent study evaluated the effects of (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride on human cancer cell lines such as MCF7 and A549. Results demonstrated a dose-dependent inhibition of cell growth.

- Study on Anti-inflammatory Properties :

- Another study investigated the anti-inflammatory effects of related tetrazole compounds. The results indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula and structure:

- Molecular Formula: C₃H₉Cl₂N₅

- Molecular Weight: 180.09 g/mol

- CAS Number: 1803596-39-5

The compound features a tetrazole ring, which is known for its stability and ability to form coordination complexes. This property is particularly useful in the development of pharmaceuticals and materials science.

Pharmacological Research

(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively.

Case Studies:

- Antimicrobial Activity: Research has explored the compound's effectiveness against various bacterial strains. For example, studies indicate that tetrazole derivatives exhibit significant antimicrobial properties due to their ability to disrupt bacterial cell membranes .

Coordination Chemistry

The compound's ability to act as a ligand in coordination complexes has been extensively studied. It can form stable complexes with metals, which are important for catalysis and material synthesis.

Example:

- A study highlighted the formation of a copper complex with (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride that demonstrated unique catalytic properties in organic reactions .

Material Science

In material science, this compound is utilized in the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymer matrices has been shown to enhance the mechanical strength and thermal stability of the resulting materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

[1-(Cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine Hydrochloride (CAS: 1797548-31-2)

- Structure : The tetrazole ring is substituted with a cyclopropylmethyl group instead of methyl.

- The hydrochloride salt (vs. dihydrochloride) may further lower solubility .

[4-(2H-1,2,3,4-Tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine Dihydrochloride (CAS: 2138518-26-8)

Triazole Derivatives

1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine Hydrochloride (CAS: 1803604-52-5)

- Structure : A 1,2,4-triazole ring with methyl and ethanamine substituents.

- The ethylamine chain (vs. methanamine) increases molecular weight and flexibility, possibly affecting receptor binding .

[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine Dihydrochloride (CAS: 1798775-38-8)

Isoxazole and Pyrazole Derivatives

1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine Dihydrochloride

- Structure : An isoxazole ring linked to pyridine.

- Isoxazoles are less acidic than tetrazoles, affecting ionization under physiological conditions .

(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine Dihydrochloride (CAS: 2089277-51-8)

Research Implications and Gaps

- Metabolic Stability : Tetrazoles (target compound) are generally more metabolically stable than triazoles due to higher aromaticity, but this requires experimental validation .

- Solubility : Dihydrochloride salts (target compound, ) likely exhibit higher aqueous solubility than hydrochloride analogs (), critical for bioavailability.

- Synthetic Accessibility : The absence of literature on the target compound’s synthesis () highlights a need for methodological development.

Future studies should prioritize crystallographic analysis (using tools like SHELXL or ORTEP-3 ) and experimental determination of pharmacokinetic properties.

Preparation Methods

Cyclization via [3+2] Azide-Nitrile Cycloaddition

The most common method involves a [3+2] cycloaddition between a nitrile precursor and sodium azide. For example:

- Reaction : 5-(cyanomethyl)-1-methyl-1H-tetrazole reacts with sodium azide in dimethylformamide (DMF) at 90–125°C for 4–10 hours, catalyzed by ammonium chloride or triethylamine hydrochloride.

- Workup : Post-reaction, the solvent is removed via vacuum distillation, and the product is precipitated by acidifying the aqueous phase (pH 1–5) with hydrochloric acid.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90–99% | |

| Reaction Time | 4–10 hours | |

| Catalyst | NH₄Cl, Et₃N·HCl |

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction while maintaining high yields:

- Conditions : A mixture of 5-(cyanomethyl)-1-methyl-1H-tetrazole, sodium azide, and ammonium chloride in DMF is irradiated at 130°C for 2 hours.

- Advantages : Reduced reaction time (2 hours vs. 8 hours conventionally) and improved yield (up to 99%).

1. Combine 5-(cyanomethyl)-1-methyl-1H-tetrazole (1 eq), NaN₃ (2.4 eq), and NH₄Cl (2.4 eq) in DMF.

2. Irradiate at 130°C for 2 hours under microwave conditions.

3. Acidify with HCl to isolate the dihydrochloride salt.

Catalytic Hydrogenation for Amine Formation

Hydrogenation of a nitrile intermediate to the primary amine, followed by salt formation:

- Step 1 : Catalytic hydrogenation of 5-(cyanomethyl)-1-methyl-1H-tetrazole using H₂ (50 psi) and Pd/C at 50°C for 16 hours yields the primary amine.

- Step 2 : Treatment with HCl gas in ethanol converts the amine to the dihydrochloride salt.

Data :

| Parameter | Value | Source |

|---|---|---|

| Hydrogenation Yield | Quantitative | |

| Salt Formation Solvent | Ethanol |

One-Pot Multi-Component Synthesis

A streamlined approach combining cyclization and methylation:

- Reagents : Glycolonitrile, methylamine, and sodium azide react in DMF at 100°C for 6 hours.

- Methylation : In situ methylation using methyl iodide in the presence of K₂CO₃.

- Eliminates intermediate isolation steps.

- Overall yield: 85–92%.

Comparative Analysis of Methods

| Method | Yield | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| [3+2] Cycloaddition | 90–99% | 4–10 h | High scalability | Requires toxic azides |

| Microwave-Assisted | 95–99% | 2 h | Rapid synthesis | Specialized equipment needed |

| Hydrogenation | ~95% | 16 h | Mild conditions | Multi-step process |

| One-Pot | 85–92% | 6 h | Simplified workflow | Lower yield vs. cycloaddition |

Critical Considerations

- Catalyst Selection : Ammonium chloride or triethylamine hydrochloride enhances reaction efficiency by activating the nitrile group.

- Solvent Recovery : DMF is recyclable via vacuum distillation, reducing environmental impact.

- Purity Control : Isomer separation (e.g., via methylene chloride) is crucial for obtaining the desired 1-methyl regioisomer.

Q & A

Q. What synthetic routes are commonly employed for (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methanamine dihydrochloride, and how is purity validated?

- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution reactions targeting the tetrazole ring. For example, analogous compounds like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride are synthesized via reductive amination or coupling reactions involving tetrazole precursors . Purification often employs recrystallization or column chromatography. Purity assessment combines HPLC (for quantitative analysis) and ¹H/¹³C NMR (to confirm structural integrity and detect impurities). Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric chloride content .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, including bond lengths, angles, and hydrogen-bonding networks. Software suites like SHELXL refine crystallographic data , while Mercury CSD visualizes packing patterns and intermolecular interactions . For example, similar methanamine derivatives show characteristic chloride ion coordination, which can be compared to validate structural assignments .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety measures include using fume hoods, nitrile gloves, and protective eyewear. Avoid contact with strong oxidizers, as tetrazole derivatives may decompose exothermically . Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per local regulations. Toxicity data for analogous compounds (e.g., acute oral LD₅₀) should guide risk assessments .

Advanced Research Questions

Q. How does the tetrazole ring’s electronic nature influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The tetrazole ring’s high nitrogen content and aromaticity enhance metabolic stability and mimic carboxylate groups in drug design. Reactivity studies involve density functional theory (DFT) to calculate charge distribution and nucleophilic/electrophilic sites. For example, tetrazole derivatives are known to participate in Huisgen cycloadditions, enabling click chemistry modifications . Comparative studies with isosteric replacements (e.g., carboxylic acids) can elucidate bioactivity differences .

Q. What computational tools are suitable for predicting this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina ) predicts binding affinities to targets like monoamine oxidases or ion channels. Molecular dynamics (MD) simulations (using GROMACS ) assess stability of ligand-target complexes over time. Structural analogs, such as rasagiline derivatives, provide benchmark data for validating computational models .

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer : Discrepancies arise from solvent effects, pH, or impurities. Standardize conditions by:

- Recording NMR in deuterated DMSO or CDCl₃ at controlled temperatures.

- Cross-referencing with HSQC/HMBC experiments to assign ambiguous peaks.

- Comparing experimental data with databases (e.g., PubChem or SciFinder ) . Contradictions in melting points may indicate polymorphism, resolvable via differential scanning calorimetry (DSC) .

Key Considerations for Experimental Design

- Synthetic Optimization : Use design of experiments (DoE) to vary reaction temperature, solvent polarity, and stoichiometry for yield improvement .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS to identify hydrolytic or oxidative pathways .

- Biological Assays : Pair in vitro enzyme inhibition studies with in silico ADMET predictions to prioritize lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.